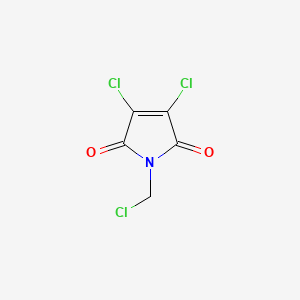
3,4-Dichloro-1-chloromethyl-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-1-chloromethyl-pyrrole-2,5-dione is a chemical compound with the molecular formula C5H2Cl3NO2 and a molecular weight of 214.436 g/mol It is a pyrrole derivative characterized by the presence of three chlorine atoms and a chloromethyl group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1-chloromethyl-pyrrole-2,5-dione typically involves the chlorination of pyrrole derivatives. One common method involves the reaction of 3,4-dichloromaleic anhydride with chloromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-1-chloromethyl-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives.
Scientific Research Applications
3,4-Dichloro-1-chloromethyl-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-1-chloromethyl-pyrrole-2,5-dione involves its interaction with molecular targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects . The pathways involved in its action are still under investigation, but it is believed to interfere with cellular processes by modifying key proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-1-methyl-1H-pyrrole-2,5-dione
- 3,4-Dichloro-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione
- 3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione
Uniqueness
3,4-Dichloro-1-chloromethyl-pyrrole-2,5-dione is unique due to its specific chloromethyl group, which imparts distinct reactivity compared to other similar compounds. This unique feature makes it valuable in synthetic chemistry for introducing chloromethyl functionality into target molecules.
Properties
CAS No. |
16114-25-3 |
|---|---|
Molecular Formula |
C5H2Cl3NO2 |
Molecular Weight |
214.43 g/mol |
IUPAC Name |
3,4-dichloro-1-(chloromethyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C5H2Cl3NO2/c6-1-9-4(10)2(7)3(8)5(9)11/h1H2 |
InChI Key |
WNXZZEAFBGHDCL-UHFFFAOYSA-N |
Canonical SMILES |
C(N1C(=O)C(=C(C1=O)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















